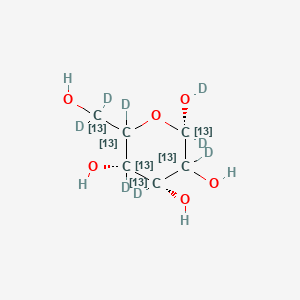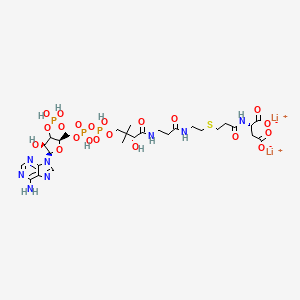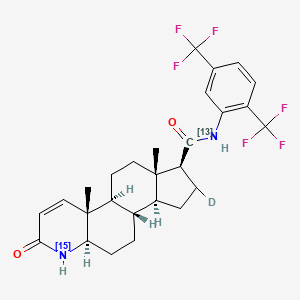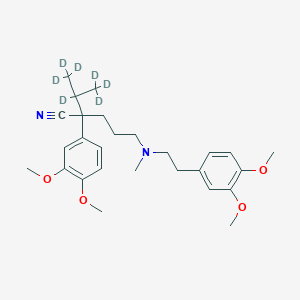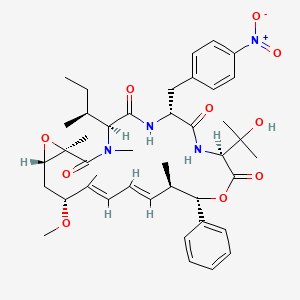
Anticancer agent 189
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 189 is a compound known for its potential in targeting cancer cells. It has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of cancer cells by targeting specific molecular pathways. This compound is part of a broader class of anticancer agents that are being explored for their efficacy and safety in cancer treatment.
Métodos De Preparación
The synthesis of Anticancer agent 189 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a heterocyclic ring system, which is a common feature in many anticancer agents. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods focus on optimizing these conditions to achieve high yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Anticancer agent 189 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its anticancer properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit improved efficacy or reduced toxicity .
Aplicaciones Científicas De Investigación
Anticancer agent 189 has been extensively studied for its applications in scientific research. In chemistry, it is used to explore new synthetic routes and reaction mechanisms. In biology, it serves as a tool to study cellular processes and molecular interactions. In medicine, it is being investigated for its potential to treat various types of cancer, including those that are resistant to conventional therapies. Additionally, it has applications in the pharmaceutical industry, where it is used in the development of new anticancer drugs .
Mecanismo De Acción
The mechanism of action of Anticancer agent 189 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the AKT1 pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The compound also affects other signaling pathways that are involved in cancer progression, making it a potent anticancer agent .
Comparación Con Compuestos Similares
Anticancer agent 189 is unique in its ability to target the AKT1 pathway specifically. Similar compounds include other AKT inhibitors, such as MK-2206 and GSK690693, which also target the same pathway but may differ in their efficacy and safety profiles. Compared to these compounds, this compound has shown a higher selectivity for cancer cells, reducing the risk of side effects on normal cells. This makes it a promising candidate for further development and clinical trials .
Propiedades
Fórmula molecular |
C42H56N4O10 |
|---|---|
Peso molecular |
776.9 g/mol |
Nombre IUPAC |
(1R,4S,7R,10S,13S,14R,15E,17E,19R,21S)-4-[(2S)-butan-2-yl]-10-(2-hydroxypropan-2-yl)-19-methoxy-1,3,14,18-tetramethyl-7-[(4-nitrophenyl)methyl]-13-phenyl-12,22-dioxa-3,6,9-triazabicyclo[19.1.0]docosa-15,17-diene-2,5,8,11-tetrone |
InChI |
InChI=1S/C42H56N4O10/c1-10-25(2)34-38(48)43-31(23-28-19-21-30(22-20-28)46(52)53)37(47)44-36(41(5,6)51)39(49)55-35(29-17-12-11-13-18-29)27(4)16-14-15-26(3)32(54-9)24-33-42(7,56-33)40(50)45(34)8/h11-22,25,27,31-36,51H,10,23-24H2,1-9H3,(H,43,48)(H,44,47)/b16-14+,26-15+/t25-,27+,31+,32+,33-,34-,35-,36+,42+/m0/s1 |
Clave InChI |
WMTGYLQKDXUGMD-KTFVFIRUSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](/C=C/C=C(/[C@@H](C[C@H]2[C@@](O2)(C(=O)N1C)C)OC)\C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)OC(C(C=CC=C(C(CC2C(O2)(C(=O)N1C)C)OC)C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



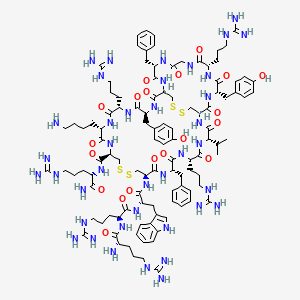

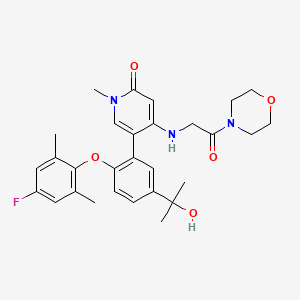
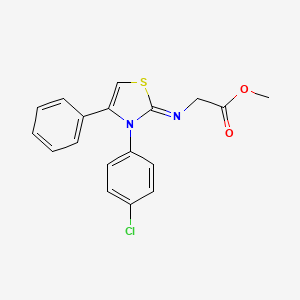
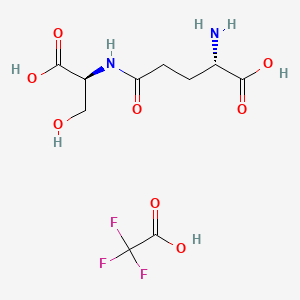
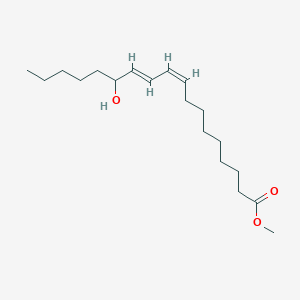

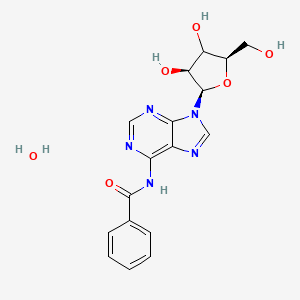
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
